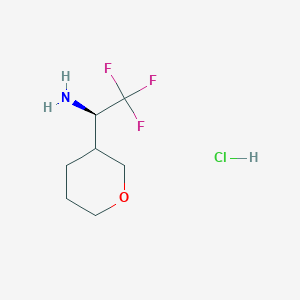

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hcl

Description

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine HCl is a chiral amine hydrochloride salt featuring a trifluoromethyl group and a tetrahydro-2H-pyran-3-yl substituent. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations. Its structure combines a six-membered oxygen-containing pyran ring with a rigid trifluoromethyl group, which increases lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C7H13ClF3NO |

|---|---|

Molecular Weight |

219.63 g/mol |

IUPAC Name |

(1R)-2,2,2-trifluoro-1-(oxan-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-2-1-3-12-4-5;/h5-6H,1-4,11H2;1H/t5?,6-;/m1./s1 |

InChI Key |

MHWJUXGGMHMCOP-QFWZMSBNSA-N |

Isomeric SMILES |

C1CC(COC1)[C@H](C(F)(F)F)N.Cl |

Canonical SMILES |

C1CC(COC1)C(C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The trifluoromethyl group and the amine group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique attributes are highlighted through comparisons with structurally related molecules (Table 1).

Table 1: Comparative Analysis of Structural Features

| Compound Name | Core Structure | Key Substituents | Chiral Centers | Salt Form |

|---|---|---|---|---|

| Target Compound | Ethanamine-pyran hybrid | -CF₃, tetrahydro-2H-pyran-3-yl | (1R) | HCl |

| N-((1R,3S)-3-Isopropyl-...pyran-4-amine [2] | Cyclopentyl-piperidine-pyran | -CF₃, isopropyl, dihydropyridinyl, pyran-4-yl | (1R,3S) | Hydrochloride |

| (1R)-2,2,2-Trifluoro-1-(THF-2-yl)ethanamine [3] | Ethanamine-tetrahydrofuran hybrid | -CF₃, tetrahydrofuran-2-yl | (1R) | HCl (inferred) |

| 2-[4-Chloro-3-(CF₃)-1H-pyrazol-1-yl]ethanamine [7] | Pyrazole-ethylamine | -Cl, -CF₃, pyrazole | None | Free base |

Physicochemical and Pharmacological Properties

- Lipophilicity: The target compound’s trifluoromethyl group enhances membrane permeability compared to non-fluorinated analogs like the pyrazole derivative .

- Solubility : The hydrochloride salt improves aqueous solubility relative to free-base analogs (e.g., pyran-4-amine in ) .

- Metabolic Stability : The pyran ring’s oxygen may reduce oxidative metabolism compared to furan analogs (), which are prone to ring-opening reactions .

- Stereochemical Impact : The (1R) configuration in the target compound contrasts with (1R,3S) diastereomers in patent compounds (), which may exhibit divergent receptor-binding profiles .

Biological Activity

(1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : (1R)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine hydrochloride

- Molecular Formula : C7H12ClF3NO

- Molecular Weight : 219.63 g/mol

- CAS Number : 2089257-13-4

The biological activity of (1R)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine HCl is primarily attributed to its interactions with various biological targets. Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Target Enzymes and Receptors

- JAK Inhibition : Some studies suggest that derivatives of this compound may exhibit inhibitory effects on Janus kinase (JAK) pathways, which are crucial in immune response and hematopoiesis .

- Neurotransmitter Modulation : The trifluoromethyl group may enhance the compound's ability to cross the blood-brain barrier, potentially influencing neurotransmitter systems .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (1R)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine HCl:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | JAK Inhibition | In vitro assays | IC50 = 150 nM |

| Study B | Neuroprotective effects | Animal models | Reduced neuroinflammation |

| Study C | Antidepressant-like effects | Behavioral tests | Increased locomotor activity in rodents |

Case Study 1: JAK Inhibition

In a study aimed at evaluating the anti-inflammatory properties of (1R)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine HCl, researchers found that the compound significantly inhibited JAK-mediated signaling pathways in human cell lines. This inhibition led to a reduction in pro-inflammatory cytokine production.

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective potential of this compound in a rat model of neuroinflammation. The results indicated that treatment with (1R)-2,2,2-trifluoro-1-(tetrahydro-2H-pyran-3-YL)ethan-1-amine HCl resulted in decreased levels of inflammatory markers and improved cognitive function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.